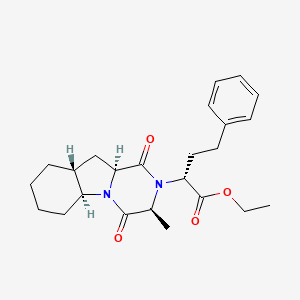
Tetrahydrogestrinone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (deuterated) internal standard for Tetrahydrogestrinone
Scientific Research Applications
Potency as Androgen and Progestin
Tetrahydrogestrinone (THG), closely related to gestrinone, demonstrates high potency as both an androgen and progestin. It does not exhibit estrogenic activity nor antagonizes steroid receptor classes. This was confirmed using a yeast-based in vitro bioassay expressing human androgen and progesterone receptors (Death et al., 2004).
Genotoxic Potential
A study on the genotoxic effects of THG at a chromosomal level revealed significant increases in micronuclei rates in V79 cells, indicating a potential genotoxic hazard under conditions of misuse in sports (Dorn et al., 2008).
Binding Affinity and Hormonal Signaling
THG exhibits high binding affinity but is unselective towards various steroid hormone receptors like androgen (AR), progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. It demonstrates anabolic and androgenic potency, but its interaction with the GR suggests potential adverse side effects (Friedel et al., 2006).
Impact on Gene Expression
THG's effect on gene expression was compared to dihydrotestosterone, revealing similar modulation of hundreds of genes in mouse muscle and prostate. This underscores its potent anabolic/androgenic activity (Labrie et al., 2005).
Detection in Doping
The discovery of THG as a doping agent led to the development of sensitive screening methods in urine samples using liquid chromatography/tandem mass spectrometry and gas chromatography/high-resolution mass spectrometry (Catlin et al., 2004).
properties
Product Name |
Tetrahydrogestrinone-d4 |
|---|---|
Molecular Formula |
C21H24D4O2 |
Molecular Weight |
316.47 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



